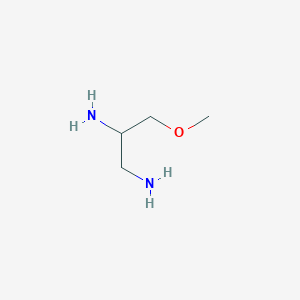
2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione
Overview
Description
Synthesis Analysis
2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione has been synthesized through various methods. A notable approach is the one-step synthesis using photoaddition of photogenerated 2-mercapto-1,4-naphthoquinone with alkenes. Another synthesis method involves the photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes.Molecular Structure Analysis
The molecular formula of 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione is C12H8O2S2 . The average mass is 248.32 Da .Scientific Research Applications
Synthesis Techniques
2,3-Dihydronaphtho[2,3-b]thiophene-4,9-diones, a class of compounds including 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione, have been synthesized through various methods. A notable approach is the one-step synthesis using photoaddition of photogenerated 2-mercapto-1,4-naphthoquinone with alkenes, resulting in yields ranging from 6-41% (Suginome et al., 1993). Another synthesis method involves the photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, yielding 2,3-dihydronaphtho[2,3-b]furan-4,9-diones in 41-83% yields (Kobayashi et al., 1991).
Spectrochemical Properties
The electronic absorption and fluorescence properties of derivatives of 2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione have been studied. These compounds exhibit variations from the characteristic electronic absorption spectra of the naphthalene moiety and demonstrate interesting fluorescence properties (Krishnamurthy & Reddy, 2006).
Chemical Transformations
The chemical reactivity and transformation potential of these compounds have been explored in various studies. For instance, 2,3-dihydronaphtho[2,3-b]thiophene-4,9-diones have been used in the synthesis of naphtho[2,3-C]pyrroles, demonstrating the compounds' versatility in organic synthesis (Marecki & Butke, 1983). Additionally, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been studied for their cytotoxicity and topoisomerase II inhibitory activity, indicating potential medicinal applications (Gomez-Monterrey et al., 2011).
Applications in Synthesis of Bioactive Compounds
Several studies have focused on the synthesis of bioactive compounds using derivatives of 2,3-dihydronaphtho[2,3-b]thiophene. For example, a method for synthesizing 3,4-dihydro-2 H-naphtho[2,3- b][1,4]oxazine-5,10-diones and related compounds via copper-catalyzed intramolecular coupling has been developed, showcasing the potential for creating compounds with activity against lung cancer cells (You et al., 2018).
Electrochemical and Cytotoxicity Studies
The electrochemical behavior and cytotoxic activity of 3-thio-substituted derivatives of nor-beta-lapachones, including variants of 2,3-dihydronaphtho[2,3-b]thiophene, have been investigated. These studies offer insights into the relationship between electrochemical properties and cytotoxicity, implying potential applications in cancer therapy (Paiva et al., 2019).
properties
IUPAC Name |
2,3-dihydrobenzo[g][1,4]benzodithiine-5,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-9-7-3-1-2-4-8(7)10(14)12-11(9)15-5-6-16-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQJELKILULDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145236 | |
| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10251-80-6 | |
| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRONAPHTHO(2,3-B)(1,4)DITHIINE-5,10-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5FY78YHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B3045083.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B3045084.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045086.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045090.png)






![4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3045104.png)
![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)
